5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole
Overview
Description
5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole, also known as 5-Bromo-1-TBDMS-1H-indole, has the empirical formula C14H20BrNSi. Its CAS number is 331432-91-8, and its molecular weight is 310.30 g/mol .
Synthesis Analysis
The synthesis of this compound involves introducing a tert-butyldimethylsilyl (TBDMS) group onto the indole ring at the 1-position. The bromine atom is then added to the 5-position of the indole ring. The TBDMS group serves as a protecting group for the indole nitrogen, allowing for further functionalization .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole consists of a bromine-substituted indole ring with a tert-butyldimethylsilyl group attached to the nitrogen atom. The compound’s SMILES notation is CC©©Si©n1ccc2cc(Br)ccc12 .
Chemical Reactions Analysis
5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole can participate in various chemical reactions, including substitution reactions at the bromine position, deprotection of the TBDMS group, and further functionalization of the indole ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
- 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole has been utilized in the synthesis of annulated gamma-carbolines and various heteropolycycles through palladium-catalyzed intramolecular annulation processes (Zhang & Larock, 2003). This approach provides an efficient pathway for synthesizing complex structures with potential applications in medicinal chemistry.
Regioselective Synthesis
- The compound serves as an intermediate in the regioselective synthesis of 3-substituted indoles, demonstrating its versatility in organic synthesis (Amat et al., 2003). This property is valuable for the precise construction of bioactive molecules.
Structural Characterization and Analysis
- Studies involving X-ray crystallography have utilized 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole derivatives to confirm the stereochemistry of complex molecules, proving its importance in structural elucidation (Isherwood et al., 2012).
Chemical Transformations
Functionalization and Derivatization
- Research shows the successful functionalization of the indole nucleus, where 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole is used to direct specific chemical transformations, leading to highly functionalized molecules (Wynne & Stalick, 2002). Such transformations are crucial for the synthesis of diverse bioactive compounds.
Synthesis of Novel Heterocyclic Structures
- The compound has been instrumental in the synthesis of novel heterocyclic structures, showcasing its utility in creating new molecules with potential pharmacological activities (Boraei et al., 2021).
Applications in Material Science
- Molecular Interactions and Material Characterization
- Studies utilizing 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole derivatives have explored intermolecular interactions, material characterization, and thermal analysis, indicating its role in material science and engineering (Barakat et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-bromoindol-1-yl)-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOWSDFSONZNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467040 | |
Record name | 5-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole | |
CAS RN |
331432-91-8 | |
Record name | 5-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 331432-91-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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